5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, commonly known as JIB-04, is a small molecule inhibitor primarily recognized for its activity against Jumonji C (JmjC) domain-containing histone demethylases. [] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone proteins. [] JIB-04's inhibitory action on these enzymes makes it a valuable tool in investigating epigenetic regulation in various biological processes and disease models, particularly in cancer research. [, , ]
Molecular Structure Analysis
The molecular structure of JIB-04 features a central hydrazone moiety flanked by a chloropyridine and a phenylpyridine group. [] While detailed structural data and analyses are not provided in the provided papers, the specific arrangement of these chemical groups likely contributes to JIB-04's interaction with Jumonji C domain-containing histone demethylases, resulting in its inhibitory activity. []
Mechanism of Action
JIB-04 acts by disrupting the binding of oxygen within the catalytic domain of Jumonji C domain-containing histone demethylases. [] These enzymes require oxygen for their demethylase activity. [] By interfering with oxygen binding, JIB-04 effectively inhibits the function of these enzymes, leading to alterations in histone methylation patterns and downstream gene expression changes. [] The inhibition of Jumonji C domain-containing histone demethylases has been shown to affect a variety of cellular processes including cell proliferation, apoptosis, cell cycle progression, and DNA damage repair. [, , ]
Applications
Cancer Research:
Targeting Cancer Stem Cells: In colorectal cancer, JIB-04 specifically targets cancer stem cells, crucial for tumor recurrence and metastasis, by inhibiting the Wnt/β-catenin signaling pathway. [, ]
Sensitizing Resistant Cells: JIB-04 has shown promise in sensitizing drug-resistant breast cancer cells to chemotherapeutic drugs like paclitaxel and doxorubicin. [, ] It also enhances the sensitivity of acute myeloid leukemia cells to venetoclax treatment. [, ]
Inducing Apoptosis and Cell Cycle Arrest: JIB-04 effectively induces apoptosis and cell cycle arrest in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and Ewing Sarcoma. [, , ]
Inhibiting Tumor Growth: JIB-04 demonstrates potent antitumor activity in vivo, effectively inhibiting tumor growth in models of breast cancer, hepatocellular carcinoma, and Ewing Sarcoma. [, , , ]
Modulating Immune Responses: JIB-04 can trigger antitumor immunity by enhancing the tumor’s inherent innate immune responses and immunogenic cell death. []
Viral Infections:
Broad-Spectrum Antiviral Activity: JIB-04 exhibits broad-spectrum antiviral activity, inhibiting the replication of various DNA and RNA viruses, including SARS-CoV-2. []
Inhibiting Viral Pathogenesis: In a porcine model of coronavirus infection, JIB-04 administration demonstrated a reduction in viral infection and associated tissue damage, leading to improved weight gain and survival. []
Asthma:
Targeting IL-13-Mediated Fibrosis: JIB-04 can alleviate IL-13-mediated fibrosis in bronchial fibroblasts from individuals with severe asthma by targeting the KDM4B histone demethylase. []
Future Directions
Further exploration of JIB-04’s role in modulating antitumor immunity. [] This includes investigating the efficacy of combining JIB-04 with other immunotherapies and identifying optimal combinations for specific tumor types.
Developing more selective inhibitors targeting specific KDM isoforms, potentially leading to fewer off-target effects and improved therapeutic efficacy. []
Investigating JIB-04’s therapeutic potential in other diseases, such as parasitic infections (e.g., malaria) and other inflammatory diseases. []
Conducting more extensive preclinical and clinical studies to fully elucidate the efficacy and safety of JIB-04 for therapeutic applications. [] This would involve investigating optimal dosing strategies and potential long-term effects of JIB-04 treatment.
Related Compounds
GSK-J1
Compound Description: GSK-J1 is a selective inhibitor of the KDM6/KDM5 subfamilies of histone demethylases. []
Relevance: Similar to JIB-04, GSK-J1 targets histone demethylases, but with more selectivity. GSK-J1 inhibits KDM5C with greater potency than KDM5B, whereas JIB-04 displays the opposite effect, being more potent against KDM5B. [] This difference in selectivity highlights the distinct binding profiles and potential therapeutic applications of these compounds.
GSK-J4
Compound Description: GSK-J4 is a pharmacological inhibitor of the histone demethylase KDM6B (JMJD3). [] It is known to improve survival in models of diffuse intrinsic pontine glioma (DIPG). []
Relevance: GSK-J4 and JIB-04 both inhibit histone demethylases, but they differ in their selectivity profiles. While JIB-04 acts as a pan-inhibitor, GSK-J4 specifically targets KDM6B. [] Despite their differences, both compounds have been shown to have anti-tumor effects, highlighting the potential of targeting histone demethylases in cancer therapy. []
CPI-455
Compound Description: CPI-455 is a synthetic inhibitor of KDM5A. []
Relevance: Like JIB-04, CPI-455 targets histone demethylases, specifically KDM5A. Both compounds effectively block the proliferation of native and TMZ-resistant glioblastoma cells, emphasizing the importance of KDM5A as a therapeutic target in this cancer type. []
UNC0638
Compound Description: UNC0638 is a histone methyltransferase inhibitor that specifically targets G9a. []
Relevance: Unlike JIB-04, which inhibits histone demethylases, UNC0638 inhibits histone methyltransferases. This difference in targeting highlights the opposing roles of these enzyme families in regulating histone methylation and gene expression. The use of UNC0638 in research helps to validate the specificity and sensitivity of histone methylation sensors, including those designed to monitor the effects of JIB-04. []
Bix01294
Compound Description: Bix01294 is a histone methyltransferase inhibitor. []
Relevance: Bix01294 inhibits histone methyltransferases, in contrast to JIB-04, which targets histone demethylases. [] This difference underscores the contrasting mechanisms by which these compounds influence histone methylation and gene expression. Similar to UNC0638, Bix01294 is employed to confirm the specificity and sensitivity of histone methylation sensors, including those used to assess the effects of JIB-04. []
17-AAG
Compound Description: 17-AAG (17-allylamino-17-demethoxygeldanamycin) is a HSP90 inhibitor. []
Relevance: While not directly targeting histone demethylases like JIB-04, 17-AAG indirectly impacts this pathway. 17-AAG induces KDM5B degradation by inhibiting HSP90, a molecular chaperone that protects KDM5B from degradation. This suggests that combining 17-AAG with JIB-04 could enhance the therapeutic efficacy of both compounds in reversing chemoresistance by targeting multiple points in the KDM5B pathway. []
SAHA
Compound Description: SAHA (suberoylanilide hydroxamic acid) is a histone deacetylase (HDAC) inhibitor. [, , ]
NCT-503 and CBR-5884
Compound Description: NCT-503 and CBR-5884 are both inhibitors of PHGDH, a key enzyme in serine biosynthesis. []
Relevance: While these compounds do not directly interact with JIB-04, they offer insight into the interconnectedness of cellular pathways. Inhibiting PHGDH with either NCT-503 or CBR-5884 reduced DNA damage and H3K4 tri-methylation, effects that were reversed by JIB-04 (an inhibitor of H3K4 demethylase). [] This observation suggests a potential link between serine metabolism, histone methylation, and DNA damage response, areas where JIB-04 might play a significant role.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione is a natural product found in Fusarium neocosmosporiellum and Fusarium solani with data available.
Jatrorrhizine is an alkaloid that has been found in the Chinese herb C. chinensis and has diverse biological activities. It is active against P. falciparum (IC50s = 422 and 1,607 ng/ml for D-6 and W-2 clones, respectively) and E. histolytica (IC50 = 82.7 μM). Jatrorrhizine inhibits the growth of C8161 human melanoma cells in vitro (IC50 = 47.4 μM) and inhibits C8161 cell-mediated neovascularization in a Matrigel™ plug assay in mice when administered at a dose of 50 μg/animal. It reduces serum levels of triglycerides, LDL cholesterol (LDL-C), aspartate transaminase (AST), and alanine aminotransferase (ALT) in a high-fat diet-induced mouse model of hyperlipidemia when administered at doses of 20 and 100 mg/kg. Jatrorrhizine is also a metabolite of berberine.
Novel neuroprotective agent, significantly reducing Aβ toxicity by delaying paralysis and improving cognitive performances in a transgenic mouse model of AD JAY2-22-33 is a neuroprotective agent. It acts by significantly reducing Aβ toxicity by delaying paralysis and improving cognitive performances in a transgenic mouse model of AD.
Jatrorrhizine is an alkaloid. Jatrorrhizine is a natural product found in Nandina domestica, Xylopia parviflora, and other organisms with data available.